molecular formula C15H22N2O2 B4460571 N~1~-(2,4-dimethylphenyl)-N~3~-isobutyryl-beta-alaninamide

N~1~-(2,4-dimethylphenyl)-N~3~-isobutyryl-beta-alaninamide

Cat. No. B4460571
M. Wt: 262.35 g/mol
InChI Key: JHAGKJARIDQBSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1-(2,4-dimethylphenyl)-N3-isobutyryl-beta-alaninamide, also known as DIBA, is a synthetic compound used in scientific research for its potential therapeutic properties. This compound has been studied extensively in recent years due to its ability to inhibit the activity of a key enzyme involved in the replication of certain viruses, including HIV-1.

Mechanism of Action

N~1~-(2,4-dimethylphenyl)-N~3~-isobutyryl-beta-alaninamide works by binding to the active site of integrase and preventing it from carrying out its normal function. This inhibition prevents the integration of viral DNA into the host cell's genome, which is necessary for viral replication. As a result, N~1~-(2,4-dimethylphenyl)-N~3~-isobutyryl-beta-alaninamide can effectively inhibit the replication of HIV-1.
Biochemical and Physiological Effects:
N~1~-(2,4-dimethylphenyl)-N~3~-isobutyryl-beta-alaninamide has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of integrase, N~1~-(2,4-dimethylphenyl)-N~3~-isobutyryl-beta-alaninamide has also been shown to inhibit the activity of other enzymes involved in viral replication, including reverse transcriptase and protease. This compound may also have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of other diseases.

Advantages and Limitations for Lab Experiments

One advantage of N~1~-(2,4-dimethylphenyl)-N~3~-isobutyryl-beta-alaninamide is its ability to inhibit the activity of key enzymes involved in viral replication. This makes it a potentially useful tool for studying the mechanisms of viral replication and developing new treatments for viral diseases. However, one limitation of N~1~-(2,4-dimethylphenyl)-N~3~-isobutyryl-beta-alaninamide is its specificity for certain enzymes, which may limit its usefulness in studying other diseases.

Future Directions

There are a number of future directions for research on N~1~-(2,4-dimethylphenyl)-N~3~-isobutyryl-beta-alaninamide. One potential area of study is the development of new treatments for HIV-1 using N~1~-(2,4-dimethylphenyl)-N~3~-isobutyryl-beta-alaninamide or other integrase inhibitors. Other potential areas of study include the development of new treatments for other viral diseases, as well as the study of N~1~-(2,4-dimethylphenyl)-N~3~-isobutyryl-beta-alaninamide's potential anti-inflammatory and antioxidant properties. Overall, N~1~-(2,4-dimethylphenyl)-N~3~-isobutyryl-beta-alaninamide is a promising compound with a range of potential applications in scientific research.

Scientific Research Applications

N~1~-(2,4-dimethylphenyl)-N~3~-isobutyryl-beta-alaninamide has been studied extensively for its potential therapeutic properties. In particular, it has been shown to inhibit the activity of the viral enzyme integrase, which is essential for the replication of HIV-1. This inhibition can prevent the virus from replicating and spreading, making N~1~-(2,4-dimethylphenyl)-N~3~-isobutyryl-beta-alaninamide a potential treatment option for HIV-1.

properties

IUPAC Name

N-[3-(2,4-dimethylanilino)-3-oxopropyl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-10(2)15(19)16-8-7-14(18)17-13-6-5-11(3)9-12(13)4/h5-6,9-10H,7-8H2,1-4H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAGKJARIDQBSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCNC(=O)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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